Hydrolytic Stability in 1 M NaOH: 1-Year Integrity for SPP-Based Polymer vs. Degradation of Methacrylate Analogs
When the long-term hydrolytic stability of nine low-fouling polymer coatings was systematically compared by 1H NMR in aqueous solution at ambient temperature, the polymer derived from SPP—poly(3-(N-3-methacrylamidopropyl-N,N-dimethyl)ammoniopropanesulfonate)—was the only material that showed absolutely no signs of degradation after storage in 1 M NaOH for one year [1]. Under identical conditions, the corresponding poly(sulfobetaine methacrylate) (the SPE-derived polymer) as well as poly(oligoethylene glycol methylether methacrylate) suffered measurable hydrolysis, with monomeric species degrading even more rapidly [1]. In PBS, 1 M HCl, and sodium carbonate buffer at pH 10, both polymethacrylamides and polymethacrylates remained intact, highlighting that the critical differentiation emerges exclusively under strong alkaline stress [1].
| Evidence Dimension | Hydrolytic degradation under alkaline aqueous conditions (1 M NaOH, ambient temperature, 1 year) |
|---|---|
| Target Compound Data | Poly(SPP): 0% degradation after 1 year in 1 M NaOH (no NMR-detectable hydrolysis products) |
| Comparator Or Baseline | Poly(SPE / sulfobetaine methacrylate): detectable hydrolysis under identical 1 M NaOH exposure; monomeric SPE hydrolyzed rapidly |
| Quantified Difference | Qualitative binary outcome: stable (SPP) vs. degraded (SPE) under 1 M NaOH; both stable in pH 1–10 buffers |
| Conditions | Aqueous 1 M NaOH solution, ambient temperature, 1 year; monitored by 1H NMR |
Why This Matters
Any application requiring prolonged exposure to alkaline cleaning regimes, caustic industrial streams, or high-pH biological environments will experience catastrophic coating failure when SPE-based polymers are selected instead of SPP-based polymers.
- [1] Hildebrand, V.; Laschewsky, A.; Zehm, D.; Wischerhoff, E.; Müller-Buschbaum, P.; Papadakis, C. M. Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides. Polymers 2018, 10 (6), 639. DOI: 10.3390/polym10060639. View Source
